Home > Products > Building Blocks P7360 > 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 2942-47-4

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Catalog Number: EVT-1707703
CAS Number: 2942-47-4
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent, particularly in cancer treatment and as an inhibitor of certain enzymes.

Source and Classification

The compound is classified under the broader category of pyrazolo[3,4-d]pyrimidines, which are characterized by a fused pyrazole and pyrimidine ring system. These compounds are often synthesized for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The specific structure of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various methods. One prominent approach involves the reaction of appropriate precursors under controlled conditions. For instance, it can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with alkylating agents such as methyl iodide or propargyl bromide in a solvent like dimethylformamide (DMF) using phase transfer catalysis. This method has been reported to yield the desired product in good relative yields while maintaining structural integrity .

Another method includes the use of thiourea in an ethanolic solution with sodium ethoxide as a catalyst, which facilitates the formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux conditions. These synthetic routes highlight the versatility and adaptability of methodologies employed in generating this compound for further studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol features a pyrazole ring fused to a pyrimidine ring with a hydroxyl group at position 4. The compound's molecular formula is C7H8N4O, with a molecular weight of approximately 164.17 g/mol. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed its configuration and spatial arrangement .

The compound exhibits specific dihedral angles between its constituent rings that indicate slight non-planarity, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol participates in various chemical reactions that enhance its utility in medicinal chemistry. It can undergo alkylation reactions where the hydroxyl group is replaced or modified to yield derivatives with enhanced biological activity. Additionally, it can react with different electrophiles to form more complex heterocyclic compounds.

For example, recent studies have shown that derivatives synthesized from this compound exhibit significant antiproliferative activity against several cancer cell lines when tested using MTT assays. The mechanism behind this activity often involves interactions with DNA topoisomerase enzymes, which are critical targets in cancer therapy .

Mechanism of Action

Process and Data

The mechanism of action for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves its role as an inhibitor of specific enzymes such as Janus kinases (JAKs) and DNA topoisomerases. By binding to these targets, the compound disrupts critical signaling pathways involved in cell proliferation and survival.

Molecular docking studies have indicated that the antiproliferative effects observed are likely due to the formation of hydrogen bonds between the compound and the active sites of these enzymes. This interaction leads to inhibition of their activity, thereby reducing cancer cell growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

The chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from excessive heat or moisture.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to assess purity and confirm identity during synthesis .

Applications

Scientific Uses

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific applications:

  1. Anticancer Research: Its derivatives have shown promise as potential anticancer agents due to their ability to inhibit cell proliferation.
  2. Enzyme Inhibition: Investigated for its role in inhibiting Janus kinases and topoisomerases, making it relevant in treating inflammatory diseases and cancers.
  3. Synthetic Intermediates: Used as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities.

Recent studies continue to explore its potential across various therapeutic areas, highlighting its significance in drug discovery efforts aimed at developing novel treatments for complex diseases .

Synthetic Methodologies and Reaction Optimization

Alkylation Strategies Using Phase Transfer Catalysis

Alkylation represents a cornerstone modification for enhancing the pharmacological potential of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Recent studies demonstrate that liquid-solid phase transfer catalysis (PTC) enables efficient N-alkylation under mild conditions. Using methyl iodide, propargyl bromide, and phenalkyl bromide as alkylating agents in DMF solvent systems, researchers achieved selective N1-alkylation at ambient temperature within 6-12 hours. The phase transfer catalyst (typically tetrabutylammonium bromide, TBAB) facilitates anion transfer from the solid potassium carbonate base to the organic phase, driving the reaction to completion. This method consistently delivers 70-85% isolated yields of alkylated derivatives while minimizing O-alkylation byproducts. Notably, propargylation introduces alkyne handles for subsequent "click chemistry" modifications, expanding the compound’s utility in drug discovery pipelines [1] [7].

Table 1: Alkylation Efficiency Under Phase Transfer Catalysis

Alkylating AgentCatalystReaction Time (h)Yield (%)Primary Product
Methyl iodideTBAB682%3-methyl-1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Propargyl bromideTBAB878%1-propargyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Phenacyl bromideTBAB1285%1-phenacyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Methyl iodideNone24<30%Complex mixture

Ultrasonic-Assisted Cycloaddition for Functionalization

Ultrasound irradiation has revolutionized the functionalization of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol by accelerating Huisgen 1,3-dipolar cycloadditions. When propargylated derivatives (synthesized via PTC) react with organic azides under ultrasonic irradiation (40 kHz, 50°C), 1,4-disubstituted 1,2,3-triazole hybrids form within 30-60 minutes with remarkable efficiency. Comparative studies reveal ultrasonic methods achieve 80-92% yields, significantly outperforming conventional thermal approaches (50-65% yields). The mechanical effects of acoustic cavitation enhance molecular collision frequency and mass transfer, reducing side products. This technique enables rapid assembly of libraries featuring triazole-linked pharmacophores, such as glycosyl or aryl moieties, which show enhanced anticancer activity against renal carcinoma cell lines [9].

Table 2: Ultrasound vs. Thermal Cycloaddition Efficiency

Azide ComponentUltrasonic Yield (%)Thermal Yield (%)Time Reduction
Benzyl azide92%65%4-fold
2-Hydroxyethyl azide87%58%3.5-fold
Glycosyl azide80%50%5-fold

Regioselective Modifications at Position N1 and C3

Achieving site-specific modifications at N1 versus C3 demands strategic protection-deprotection protocols and electronic control. Key findings include:

  • N1 Selectivity: The pyrazole nitrogen (N1) exhibits higher nucleophilicity than the pyrimidine nitrogen atoms. Alkylation with unhindered alkyl halides (e.g., methyl iodide) in aprotic solvents (DMF, acetone) predominantly yields N1-alkylated isomers (>95:5 N1:N2 ratio). This preference is attributed to the lower steric hindrance and electronic density distribution at N1 [10].

  • C3 Electrophilic Substitution: While the C3 position is electron-deficient, directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C enables halogenation (bromination, iodination) for cross-coupling. Alternatively, Vilsmeier-Haack formylation introduces aldehydes at C3, serving as anchors for Schiff base formation. Careful stoichiometry prevents over-halogenation or decomposition [5].

  • Protecting Group Strategies: When simultaneous N1 and C3 modifications are required, di-tert-butyl dicarbonate (Boc₂O) protects N1 prior to C3 lithiation. Subsequent deprotection with trifluoroacetic acid restores N1 reactivity for further derivatization. This orthogonal approach enables the synthesis of dual-functionalized analogs critical for structure-activity relationship (SAR) studies [10].

Table 3: Substituent Effects on Regioselectivity

PositionReagentConditionsRegioselectivityKey Controlling Factor
N1Methyl iodideDMF, K₂CO₃, RT>95% N1Steric accessibility
C3N-Bromosuccinimide (NBS)DMF, 0°C, dark88% C3 brominationDirected metalation strategy
N1 & C65,7-Dichloro analogsAniline, 80°CC6 > C4 substitutionElectronic activation by N1

Solid-Liquid Phase Transfer Catalysis in DMF Solvent Systems

The synergy between tetrabutylammonium salts (e.g., TBAB, TBAI) and dimethylformamide (DMF) creates an optimized microenvironment for alkylating 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. DMF’s high polarity solubilizes the heterocyclic anion, while TBAB shuttles hydroxide ions from solid K₂CO₃ or KOH into solution. This dual role suppresses hydrolytic degradation and accelerates reaction kinetics. Systematic optimization reveals that 10 mol% TBAB in anhydrous DMF at 25–30°C delivers maximum conversion. Higher temperatures (>50°C) promote O-alkylation, reducing selectivity. Crucially, this system accommodates moisture-sensitive alkylating agents (e.g., propargyl bromide) without requiring inert atmospheres, streamlining process scalability [1] [7].

Table 4: Phase Transfer Catalysis Optimization Parameters

ParameterOptimal ConditionEffect on YieldSide Product Formation
Catalyst loading10 mol% TBABMaximized (82-85%)<5%
Temperature25-30°CHigh yield, high selectivityMinimal O-alkylation
SolventAnhydrous DMFOptimal anion solvationHydrolysis <3%
BaseK₂CO₃ (solid)Efficient deprotonationNo emulsion formation

Properties

CAS Number

2942-47-4

Product Name

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

IUPAC Name

3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

GPHQGGGMWLLWMC-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC=NC2=NN1

Canonical SMILES

CC1=C2C(=O)NC=NC2=NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.